N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}glycinamide
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Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}glycinamide is a complex organic compound characterized by its unique structural features. This compound contains multiple aromatic rings, sulfonyl groups, and glycinamide moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various coupling reactions, such as Suzuki–Miyaura coupling . The reaction conditions often require the use of palladium catalysts, boronic acids, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems and advanced analytical techniques ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic rings, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-{2-methylphenyl}glycinamide
Uniqueness
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}glycinamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C32H34N2O5S2 |
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Molecular Weight |
590.8 g/mol |
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C32H34N2O5S2/c1-22-15-23(2)17-26(16-22)34(41(36,37)28-12-14-30(38-4)31(19-28)39-5)20-32(35)33-29-13-11-25(18-24(29)3)21-40-27-9-7-6-8-10-27/h6-19H,20-21H2,1-5H3,(H,33,35) |
InChI Key |
CHUJXMXDBFLZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=C(C=C(C=C2)CSC3=CC=CC=C3)C)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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